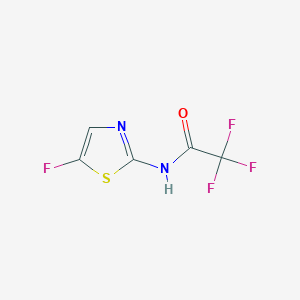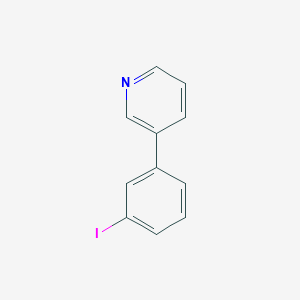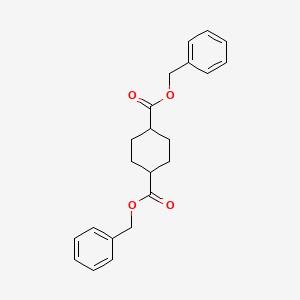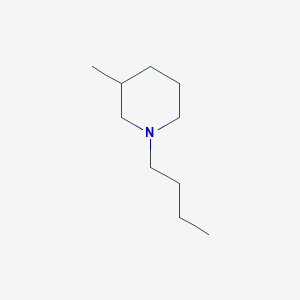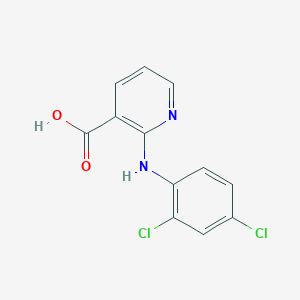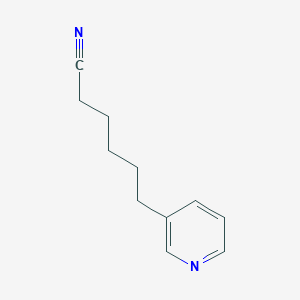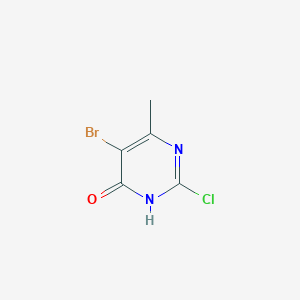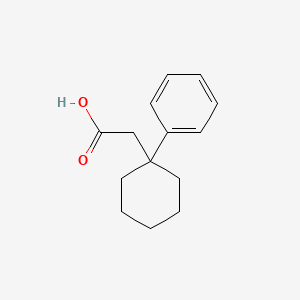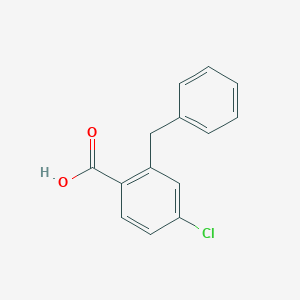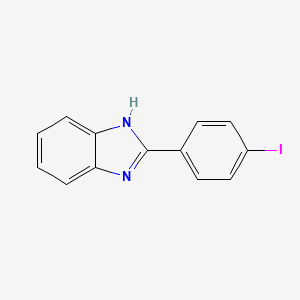
1h-Benzimidazole, 2-(4-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1h-Benzimidazole, 2-(4-iodophenyl)- typically involves the iodination of a phenyl-substituted benzimidazole precursor. One common method includes the reaction of 4-iodoaniline with o-phenylenediamine under oxidative conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as iodine or N-iodosuccinimide (NIS) in an appropriate solvent like acetic acid or ethanol.
Industrial Production Methods: Industrial production of 1h-Benzimidazole, 2-(4-iodophenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the iodine substituent, converting it to a less reactive group.
Substitution: The iodine atom in 1h-Benzimidazole, 2-(4-iodophenyl)- is a good leaving group, making the compound suitable for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups in place of the iodine atom.
Applications De Recherche Scientifique
2-(4-Iodophenyl)-1H-benzoimidazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1h-Benzimidazole, 2-(4-iodophenyl)- involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity to biological targets. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- 2-(4-Bromophenyl)-1H-benzoimidazole
- 2-(4-Chlorophenyl)-1H-benzoimidazole
- 2-(4-Fluorophenyl)-1H-benzoimidazole
Comparison: Compared to its analogs, 1h-Benzimidazole, 2-(4-iodophenyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s reactivity and binding interactions, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C13H9IN2 |
|---|---|
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9IN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) |
Clé InChI |
WUYIWNAPTKDVCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


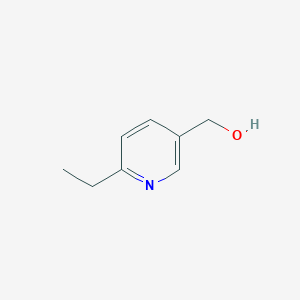
![3-[(4-tert-butylphenyl)methoxy]benzaldehyde](/img/structure/B8673837.png)
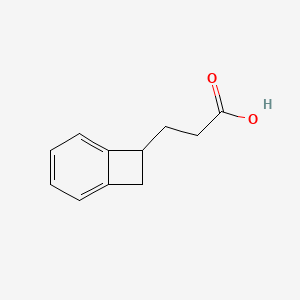
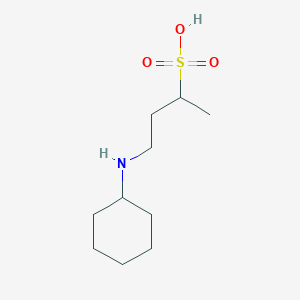
![(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B8673850.png)
